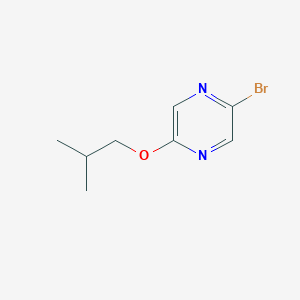

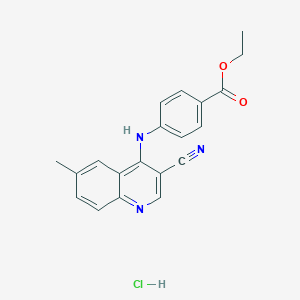

2-Bromo-5-isobutoxypyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-isobutoxypyrazine is a chemical compound used for research and development . It has a chemical formula of C8H11BrN2O and a molecular weight of 231.09 .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 236.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.4±3.0 kJ/mol, and it has a flash point of 97.0±25.9 °C . The compound’s index of refraction is 1.528, and it has a molar refractivity of 46.0±0.3 cm^3 .Applications De Recherche Scientifique

1. Use in Herbicide Mobility Studies

2-Bromo-5-isobutoxypyrazine and similar compounds have been studied for their mobility in soil under various flow conditions. For instance, bromacil (a related compound) demonstrated considerable mobility in soil, especially under unsaturated-flow conditions, compared to other herbicides like buthidazole and atrazine. This research is critical in understanding the environmental impact of such chemicals in agriculture (Weber & Whitacre, 1982).

2. Synthesis of Pteridin-4-ones

This compound derivatives have been used in synthesizing various pteridin-4-ones. These compounds, including 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative, were transformed into multiple derivatives of pteridin-4-one, which have applications in pharmacology and organic chemistry (Albert, 1979).

3. Biotransformation in Synthesis of Antituberculous Agents

The bioconversion of compounds like 2-cyanopyrazine, closely related to this compound, has been used to produce 5-hydroxypyrazine-2-carboxylic acid, a building block in the synthesis of new antituberculous agents. This process, utilizing Agrobacterium sp., highlights the potential of biotransformation in medicinal chemistry (Wieser, Heinzmann, & Kiener, 1997).

4. Studies on Electron-Releasing Power in Organic Chemistry

Research on the electron-releasing power of bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, closely related to this compound, provides insights into their reactivity and stability. This kind of research is fundamental in understanding the behavior of such compounds in organic reactions (Barlin, 1967).

5. Role in the Identification of Specific Olfactory Receptors

Studies on compounds like 2-isobutyl-3-methoxypyrazine, which are structurally similar to this compound, have been instrumental in identifying specific olfactory receptors. These findings are important in understanding sensory perception and the development of aroma compounds (Pelosi, Baldaccini, & Pisanelli, 1982).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 2-Bromo-5-isobutoxypyrazine, it is advised to seek medical attention . The compound should be handled and stored safely, away from heat, sparks, open flames, and hot surfaces . Spills should be contained and cleaned up using inert materials .

Propriétés

IUPAC Name |

2-bromo-5-(2-methylpropoxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-7(9)3-11-8/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNNBYLWZCEICS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)